4,5-Dibromo-2-methylimidazole: A Core Building Block for Advanced Chemical Synthesis
4,5-Dibromo-2-methylimidazole: A Core Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,5-Dibromo-2-methylimidazole
4,5-Dibromo-2-methylimidazole is a halogenated heterocyclic compound that has emerged as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] Its imidazole core is a well-recognized "privileged structure," forming the backbone of numerous biologically active molecules, including essential amino acids and nucleotides.[1] The strategic placement of two bromine atoms on this core scaffold imparts unique reactivity, making it a versatile precursor for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dibromo-2-methylimidazole, detailed protocols for its synthesis and subsequent functionalization, and an exploration of its potential in therapeutic discovery.
Physicochemical and Structural Properties
4,5-Dibromo-2-methylimidazole is typically a white to off-white solid, soluble in polar organic solvents.[1] The presence of the bromine atoms significantly influences its electronic properties and provides handles for a variety of chemical transformations.
| Property | Value | Reference(s) |
| CAS Number | 4002-81-7 | [1] |
| Molecular Formula | C₄H₄Br₂N₂ | [1] |
| Molecular Weight | 239.90 g/mol | [1] |
| Melting Point | 228-234 °C | [2][3] |
| Boiling Point | 396.6 °C at 760 mmHg | [2] |
| Density | 2.188 g/cm³ | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| XLogP3 | 2.24 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| SMILES | Cc1nc(c(Br)[nH]1)Br | [1] |
| InChI | InChI=1/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | [1] |
Synthesis of 4,5-Dibromo-2-methylimidazole: Electrophilic Bromination
The most direct and efficient route to 4,5-Dibromo-2-methylimidazole is the electrophilic bromination of the readily available starting material, 2-methylimidazole. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack at the C4 and C5 positions. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation due to its selectivity and ease of handling.[4]
Causality in Experimental Design:
The choice of an appropriate solvent is critical. Acetic acid is often employed as it facilitates the reaction without competing in side reactions. The stoichiometry of NBS is also a key parameter; using at least two equivalents ensures the dibromination of the imidazole ring. The work-up procedure is designed to remove excess brominating agent and neutralize the acidic solvent, leading to the isolation of the pure product.
Detailed Experimental Protocol: Synthesis via Direct Bromination
Materials:
-
2-Methylimidazole
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq.) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise at room temperature. Control the addition to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of cold deionized water. Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the color dissipates.
-
Neutralization: Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[4]
Caption: Workflow for the synthesis of 4,5-Dibromo-2-methylimidazole.
Chemical Reactivity and Synthetic Utility
The two bromine atoms at the C4 and C5 positions of 4,5-Dibromo-2-methylimidazole are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5] This reactivity allows for the introduction of diverse aryl, heteroaryl, and alkynyl substituents, making it an invaluable building block for creating libraries of complex molecules for drug discovery.[5]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] Both bromine atoms on the 4,5-Dibromo-2-methylimidazole ring are susceptible to coupling, and selective mono- or di-functionalization can often be achieved by carefully controlling the reaction conditions.[5]
Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
4,5-Dibromo-2-methylimidazole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add 4,5-Dibromo-2-methylimidazole (1.0 eq.), the arylboronic acid (1.1 to 2.2 eq., depending on desired mono- or di-substitution), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq.).
-
Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl protons (CH ₃) around 2.3-2.5 ppm. A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent dependent. |
| ¹³C NMR | A signal for the methyl carbon (C H₃) around 12-15 ppm. Signals for the imidazole ring carbons, with the C4 and C5 carbons bonded to bromine appearing in the 100-115 ppm range, and the C2 carbon appearing further downfield, likely above 140 ppm. |
| IR Spectroscopy | A broad absorption band in the 3100-2800 cm⁻¹ region corresponding to the N-H stretching vibration. C-H stretching vibrations for the methyl group around 2950-2850 cm⁻¹. C=N and C=C stretching vibrations within the imidazole ring in the 1600-1450 cm⁻¹ region. A strong C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a cluster of peaks at m/z 238, 240, and 242 in a 1:2:1 intensity ratio. |
Applications in Drug Discovery and Medicinal Chemistry
The imidazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[6] The ability to functionalize 4,5-Dibromo-2-methylimidazole through cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors, anticancer agents, and antimicrobial drugs. The bromine atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.
Caption: Drug discovery workflow utilizing 4,5-Dibromo-2-methylimidazole.
Safety and Handling
As with all brominated organic compounds, 4,5-Dibromo-2-methylimidazole should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,5-Dibromo-2-methylimidazole is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its bromine substituents in cross-coupling reactions provide a robust platform for the synthesis of a diverse range of functionalized imidazole derivatives. For researchers and drug development professionals, this compound represents a key starting point for the exploration of novel chemical space and the development of next-generation therapeutics.
References
-
PubChem. (n.d.). 4,5-Dibromo-1-Boc-2-methyl-1H-imidazole. Retrieved from [Link]
-
Maruthamuthu, M., Rajam, S., Stella, C. R., & Dileepan, B. A. G. (2020). The chemistry and biological significance of imidazole, benzimidazole, benzoxazole, tetrazole and quinazolinone nucleus. ResearchGate. Retrieved from [Link]
